- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Cas no 824-90-8 (Benzene, 1-buten-1-yl-)

Benzene, 1-buten-1-yl- structure
Benzene, 1-buten-1-yl- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzene, 1-buten-1-yl-
- 1-phenyl-1-butene
- 1-phenylbut-1-ene
- β-ethyl styrene
- (1E)-1-Buten-1-ylbenzene
- Benzene, 1-butenyl-
- [(1E)-but-1-en-1-yl]benzene
- Benzene, 1-butenyl-, (E)-
- CS-0439937
- InChI=1/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3
- [(E)-but-1-enyl]benzene
- AKOS006272930
- (E)-But-1-en-1-ylbenzene
- MPMBRWOOISTHJV-XVNBXDOJSA-N
- 56264-98-3
- 1005-64-7
- (E)-1-butenylbenzene
- (E)-1-Phenyl-1-butene
- trans-1-Phenyl-1-butene
- Butenylbenzene
- DTXSID301026549
- [(E)-but-1-enyl]-benzene
- 824-90-8
- (E)-but-1-enylbenzene
- EINECS 260-079-4
- (1E)-1-Butenylbenzene #
- 1-phenyl-(E)-1-butene
- NS00055198
- Benzene, 1-butenyl
- (1-Butenyl)benzene
- DTXSID70920529
- FT-0689796
- ethylvinylbenzene
- 1-Butenyl-benzene
- 1-BUTENYLBENZENE
- FT-0770672
- .beta.-Ethylstyrene
- ethyl styrene
-
- 인치: InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3+
- InChIKey: MPMBRWOOISTHJV-XVNBXDOJSA-N
- 미소: CCC=CC1=CC=CC=C1
계산된 속성
- 정밀분자량: 132.09400
- 동위원소 질량: 132.0939
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 10
- 회전 가능한 화학 키 수량: 2
- 복잡도: 96.6
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.6
실험적 성질
- 밀도: 0.9059 (estimate)
- 융해점: -43°C
- 비등점: 189.85°C
- 굴절률: 1.5330
- PSA: 0.00000
- LogP: 3.10980
Benzene, 1-buten-1-yl- 합성 방법
합성회로 1
반응 조건
1.1 Catalysts: Vanadium ; 100 - 550 °C
참조
Benzene, 1-buten-1-yl- Raw materials
Benzene, 1-buten-1-yl- Preparation Products
- Benzene, 1-buten-1-yl- (824-90-8)
- 4-Methylindan (824-22-6)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- 4-Ethyltoluene (622-96-8)
- cis-4-Methyl-2-pentene (691-38-3)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- 7H-Benzocycloheptene (264-09-5)
- Cyclobutene, 3,3-dimethyl- (16327-38-1)
- Ethylidenecyclopentane (2146-37-4)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- 2-BUTENE (624-64-6)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- Cyclooctene (931-88-4)
- 1,7-Dimethylnaphthalene (575-37-1)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- 2-Heptene, (2E)- (14686-13-6)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
Benzene, 1-buten-1-yl- 관련 문헌
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
824-90-8 (Benzene, 1-buten-1-yl-) 관련 제품
- 1588-44-9(Benzene, 5-hexen-1-yl-)
- 16002-93-0(Benzene,(1E)-1-penten-1-yl-)
- 768-56-9(4-Phenyl-1-butene)
- 1005-64-7((E)-1-Phenyl-1-butene)
- 959556-87-7(M-toluic acid, 4-(trifluoroacetamido)-)
- 906097-31-2(4,4,5,5,5-pentafluoropentane-1-sulfonamide)
- 2228876-64-8(4-(1-bromopropan-2-yl)-1-ethoxy-2-methoxybenzene)
- 6090-42-2(5-Fluoro-4-methyl-2-(methylthio)pyrimidine)
- 882747-37-7(4-CHLORO-3-[(Z)-(5-METHOXY-1H-INDOL-3-YL)METHYLIDENE]-1H-INDOL-2-ONE)
- 147029-25-2(3-(Diethylamino)-2-methylpropanoic acid)
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